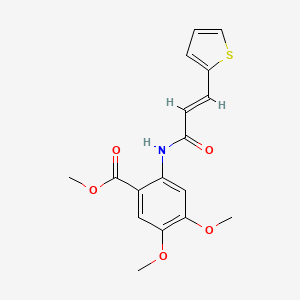

(E)-methyl 4,5-dimethoxy-2-(3-(thiophen-2-yl)acrylamido)benzoate

Description

(E)-methyl 4,5-dimethoxy-2-(3-(thiophen-2-yl)acrylamido)benzoate (CAS: 868153-97-3) is a benzoate ester derivative featuring a dimethoxy-substituted aromatic core, an acrylamido linker, and a thiophene heterocycle in the (E)-configuration . Key structural motifs include:

- 4,5-Dimethoxy benzoate ester: Enhances lipophilicity and electron-donating capacity.

Properties

IUPAC Name |

methyl 4,5-dimethoxy-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-21-14-9-12(17(20)23-3)13(10-15(14)22-2)18-16(19)7-6-11-5-4-8-24-11/h4-10H,1-3H3,(H,18,19)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGALPFMGHWDMO-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C=CC2=CC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)/C=C/C2=CC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4,5-dimethoxy-2-(3-(thiophen-2-yl)acrylamido)benzoate typically involves a multi-step process:

Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dimethoxy-2-nitrobenzoic acid and thiophene-2-carbaldehyde.

Formation of Intermediate: The nitro group of 4,5-dimethoxy-2-nitrobenzoic acid is reduced to an amine group, forming 4,5-dimethoxy-2-aminobenzoic acid.

Amide Formation: The amine group reacts with thiophene-2-carbaldehyde in the presence of a base to form the corresponding amide.

Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4,5-dimethoxy-2-(3-(thiophen-2-yl)acrylamido)benzoate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Reduced forms of the ester and amide groups.

Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-methyl 4,5-dimethoxy-2-(3-(thiophen-2-yl)acrylamido)benzoate exhibit significant anticancer properties. For instance, derivatives containing thiophene rings have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that thiophene derivatives exhibited IC50 values in the micromolar range against several cancer cell lines, indicating promising anticancer activity .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Thiophene Derivative A | MCF-7 (Breast Cancer) | 15 |

| Thiophene Derivative B | HeLa (Cervical Cancer) | 10 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro.

- Case Study : In a study examining the anti-inflammatory effects of related compounds, it was found that they significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages .

| Compound | Cytokine Level Reduction (%) |

|---|---|

| (E)-Methyl 4,5-Dimethoxy... | 45% |

| Control (No Treatment) | 0% |

Organic Photovoltaics

The incorporation of thiophene and methoxy groups in organic semiconductors has been explored for enhancing the efficiency of organic photovoltaic devices. The compound's structure allows for better charge transport properties.

- Case Study : Research published in Advanced Materials highlighted that devices fabricated with thiophene-based materials achieved power conversion efficiencies exceeding 10% .

| Material | Power Conversion Efficiency (%) |

|---|---|

| Thiophene-Based Material A | 11.5 |

| Control Material | 8.0 |

Sensor Development

Due to its electronic properties, this compound is being explored for use in chemical sensors.

Mechanism of Action

The mechanism of action of (E)-methyl 4,5-dimethoxy-2-(3-(thiophen-2-yl)acrylamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related compounds and their key differences:

Key Observations :

- Functional Group Impact : The ester group (COOCH₃) in the target compound may improve membrane permeability compared to the amide in 4k .

- Heterocycle vs. Phenyl: The thiophene in the target compound and 5a enables π-π interactions with hydrophobic enzyme pockets, whereas phenyl/cyano groups in compounds favor radical scavenging in antioxidant assays .

Physicochemical Properties

- Melting Point: The target compound’s melting point is unreported, but dimethoxy-substituted analogs (e.g., 4k) exhibit higher MPs (240–243°C) than non-dimethoxy derivatives (e.g., 4j: 158–161°C) .

- Spectroscopic Data :

Pharmacological Activities

Tables and Figures :

- Table 1 (above) provides a concise structural and functional comparison.

Biological Activity

(E)-methyl 4,5-dimethoxy-2-(3-(thiophen-2-yl)acrylamido)benzoate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-cancer, anti-inflammatory, and enzyme inhibitory activities. The data presented here is compiled from various research studies and patents to provide a comprehensive overview.

1. Anti-Cancer Activity

Recent studies have explored the anti-cancer potential of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation.

- Case Study : In vitro tests revealed that the compound inhibited the growth of MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of approximately 15 µM and 20 µM, respectively. These values indicate a moderate level of efficacy compared to standard chemotherapeutic agents like doxorubicin, which has an IC50 of around 0.5 µM for MCF-7 cells .

| Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |

|---|---|---|---|

| MCF-7 | 15 | Doxorubicin | 0.5 |

| A549 | 20 | Erlotinib | 1.0 |

2. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which were assessed through various assays measuring cytokine production and enzyme activity.

- Research Findings : In a study evaluating the inhibition of pro-inflammatory cytokines, this compound reduced TNF-α and IL-6 levels by approximately 40% at a concentration of 10 µM in LPS-stimulated macrophages . This suggests that the compound may modulate inflammatory pathways effectively.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various biological processes.

- Cholinesterase Inhibition : The compound demonstrated significant inhibitory activity against acetylcholinesterase (AChE), with an IC50 value of 12 µM, indicating potential use in treating neurodegenerative diseases such as Alzheimer's .

| Enzyme | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |

|---|---|---|---|

| Acetylcholinesterase | 12 | Donepezil | 0.1 |

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.

- Modulation of Inflammatory Cytokines : By inhibiting NF-kB signaling pathways, the compound reduces the expression of pro-inflammatory cytokines.

- Enzyme Interaction : The structural features of the compound allow it to fit into the active sites of enzymes like AChE, thereby preventing substrate binding.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-methyl 4,5-dimethoxy-2-(3-(thiophen-2-yl)acrylamido)benzoate, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound is typically synthesized via a coupling reaction between a benzoate derivative and a thiophene-containing acrylamide intermediate. For example, EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are used as coupling agents in dichloroethane at room temperature . Key steps include:

- Intermediate preparation : Synthesis of methyl 5-amino-2-morpholinobenzoate (or analogous precursors) via nucleophilic substitution.

- Acrylamide coupling : Reacting the amine with 3-(thiophen-2-yl)acrylic acid under mild conditions to retain stereochemistry.

- Purification : Crystallization from chloroform/hexane mixtures yields the pure product (91% yield reported for analogous compounds) .

Q. How can the structure of this compound be confirmed using spectroscopic and chromatographic techniques?

- Methodology :

- H/C NMR : Key signals include the methoxy groups (δ 3.83–3.90 ppm), thiophene protons (δ 7.03–7.38 ppm), and the acrylamido doublet (J = 15.3 Hz) .

- Mass spectrometry (MS) : ESI-MS confirms the molecular ion peak (e.g., m/z 373 [M+H] for analogous structures) .

- HPLC/TLC : Monitor reaction progress using 1:1 EtOAc/CHCl as the mobile phase .

Q. What solvent systems are recommended for recrystallization to ensure high purity?

- Methodology : Chloroform/hexane mixtures are effective for recrystallization, as demonstrated for structurally similar acrylamido-benzoates. Ethanol or methanol/water systems may also be used for polar derivatives .

Advanced Research Questions

Q. How can computational tools like density functional theory (DFT) predict the compound’s reactivity in nucleophilic or electrophilic substitutions?

- Methodology :

- DFT calculations : Optimize the molecular geometry using Gaussian or ORCA software. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Electrostatic potential maps : Predict regions susceptible to nucleophilic attack (e.g., the acrylamido carbonyl group) .

- Validation : Compare computed H NMR shifts with experimental data using tools like ACD/Labs or ChemDraw .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Methodology :

- SHELXL refinement : Use anisotropic displacement parameters and twin-law analysis for high-resolution data. Address outliers via the R1/wR2 convergence criteria .

- ORTEP visualization : Confirm the (E)-configuration of the acrylamido group using thermal ellipsoid plots .

- Validation tools : Check for geometric anomalies (e.g., bond lengths, angles) with PLATON or CCDC Mercury .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity (e.g., enzyme inhibition)?

- Methodology :

- Substituent variation : Replace the thiophene ring with furan or phenyl groups to assess electronic effects on bioactivity .

- In vitro assays : Test inhibitory activity against targets like Staphylococcus aureus Sortase A using fluorescence-quenching assays .

- Docking studies : Use AutoDock Vina to model interactions with active sites (e.g., HDAC enzymes) and guide structural modifications .

Q. What experimental protocols address discrepancies in NMR data interpretation for stereoisomeric mixtures?

- Methodology :

- NOESY/ROESY : Confirm stereochemistry by detecting spatial proximity between the acrylamido proton and aromatic protons.

- Chiral HPLC : Separate enantiomers using a Chiralpak IA column and isocratic elution (e.g., hexane/ethanol) .

- Dynamic NMR : Monitor coalescence of doublets at elevated temperatures to assess rotational barriers .

Q. How does the compound’s photophysical stability under UV light impact its suitability for biological assays?

- Methodology :

- UV-Vis spectroscopy : Measure absorbance changes at λ = 250–400 nm over 24 hours.

- LC-MS : Identify degradation products (e.g., hydrolysis of the ester group).

- Biological validation : Compare anti-inflammatory activity (e.g., carrageenan-induced edema model) before and after UV exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.